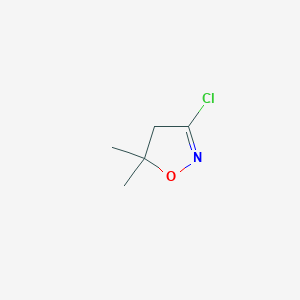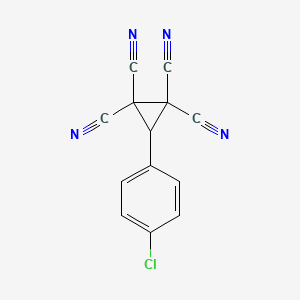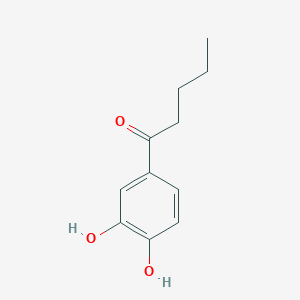
Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl-
Overview
Description
Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse range of biological activities and applications in various fields of chemistry and pharmacology. The compound "3-chloro-4,5-dihydro-5,5-dimethylisoxazole" is a specific isoxazole derivative that is not directly mentioned in the provided papers, but the papers do discuss related isoxazole compounds and their synthesis, properties, and applications, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, a tandem synthesis approach for 3-chloro-4-iodoisoxazoles was developed using 1-copper(I) alkynes, dichloroformaldoxime, and molecular iodine, which simplifies the process by avoiding the need for tedious preparation of 1-iodoalkyne . Another method involves the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, demonstrating the versatility of isoxazole derivatives in chemoselective nucleophilic chemistry . Additionally, the synthesis of amino sugars via isoxazolines, as described in the synthesis of D-Allosamine, showcases the application of isoxazole derivatives in the synthesis of biologically relevant molecules .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex and diverse. For example, the crystal structure analysis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was performed using X-ray Single Crystal diffraction technique, and quantum chemical calculations were applied to compare molecular geometric parameters . Similarly, the molecular structure of 5-dichloromethyl-3-(4-methoxyphenyl)-2-isoxazoline was determined by X-ray crystallography, highlighting the structural diversity within the isoxazole family .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. The reaction of β-dimethylaminovinyl ketones with hydroxylamine is reported to be a simple and useful method for the synthesis of 3- and 5-substituted isoxazoles, indicating the regioselective nature of these reactions . The preparation and tautomerism of 3,4-dimethyl-isoxazolin-5-one also provide insights into the reactivity and stability of different tautomeric forms of isoxazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. Spectroscopic analysis such as FT-IR, NMR, and UV-Vis, along with computational methods like DFT, have been used to characterize these properties. For instance, the study of 3,5-dimethylisoxazole and 4-(chloromethyl)-3,5-dimethylisoxazole provided insights into vibrational frequencies, chemical shifts, and molecular electrostatic potential, which are crucial for understanding the reactivity and interactions of these compounds . The mesomorphic properties of new liquid crystalline isoxazole derivatives were also investigated, revealing their potential applications in materials science .
Scientific Research Applications
Isoxazoline Derivatives as Anticancer Agents
Isoxazoline compounds, including derivatives of 3-chloro-4,5-dihydro-5,5-dimethyl-isoxazole, have been identified as important for medicinal chemistry, particularly in anticancer research. Natural products containing isoxazoline structures are explored for their potential as chemotherapeutic agents, with a focus on their isolation, synthetic pathways, and structural-activity relationships. This research highlights the importance of isoxazoline derivatives in developing novel anticancer drugs, emphasizing the role of stereochemical aspects in determining their anticancer activity (Kaur et al., 2014).
Building Blocks for Organic Synthesis
4-Isoxazolines, including 3-chloro-4,5-dihydro-5,5-dimethyl-isoxazoline, serve as versatile scaffolds in organic synthesis. Their rich reactivity profile makes them suitable for constructing both cyclic and acyclic compounds. The synthesis and reactivity of 4-isoxazolines are covered, showcasing their utility in creating diverse molecular architectures (Melo, 2010).
Isoxazole Alkaloids from Natural Sources
The study of isoxazole alkaloids, which are derived from natural sources including plants, insects, bacteria, and fungi, reveals a small yet diverse group of compounds. These compounds, including those related to 3-chloro-4,5-dihydro-5,5-dimethyl-isoxazole, are explored for their simple to complex structures and potential biological activities. The review highlights the importance of these alkaloids in various applications, including their use as antibiotics and toxins (Rahbaek & Christophersen, 2001).
Ectoparasiticides in Veterinary Medicine
Isoxazolines, including those related to 3-chloro-4,5-dihydro-5,5-dimethyl-isoxazole, have been identified as a novel class of ectoparasiticides with potent inhibitory effects on certain neural receptors of invertebrates. This has led to their application in controlling ectoparasites such as fleas, ticks, and mites in veterinary medicine. The comprehensive review covers their pharmacodynamics, pharmacokinetics, and safety, providing valuable information for veterinary practitioners (Zhou et al., 2021).
Synthesis and Antioxidant Properties
The research on the facile synthesis and antioxidant evaluation of isoxazolone derivatives, including those structurally related to 3-chloro-4,5-dihydro-5,5-dimethyl-isoxazole, demonstrates their significance in medicinal chemistry. These derivatives are explored for their biological and medicinal properties, with a focus on their roles as intermediates in synthesizing heterocycles and undergoing chemical transformations. The study presents a method for synthesizing 4-arylmethylideneisoxazol-5(4H)-ones, highlighting their potential antioxidant properties (Laroum et al., 2019).
Safety and Hazards
Like most organic compounds, Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl- may pose certain potential risks to humans. Therefore, it’s important to follow general laboratory safety procedures when handling this compound, such as wearing appropriate protective equipment (gloves, glasses, lab coat, etc.) .
properties
IUPAC Name |
3-chloro-5,5-dimethyl-4H-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCWJQIZJIKFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470228 | |
| Record name | Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
326829-08-7 | |
| Record name | Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate](/img/structure/B3032565.png)

![2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-](/img/structure/B3032569.png)


![1-Azaspiro[3.5]nonan-2-one](/img/structure/B3032574.png)

![5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B3032578.png)


![Decahydropyrimido[1,2-a]azepine](/img/structure/B3032584.png)

